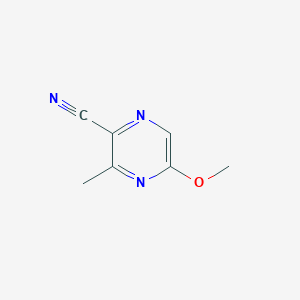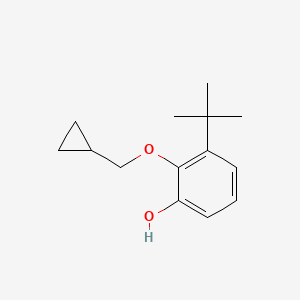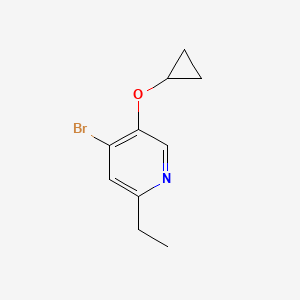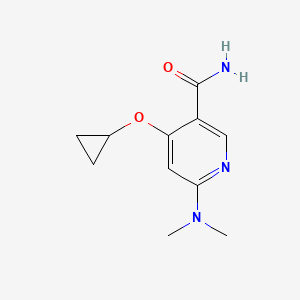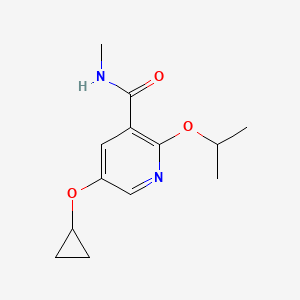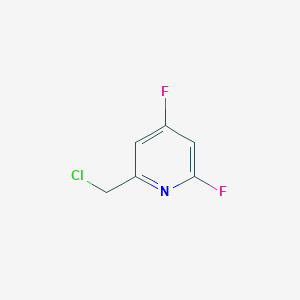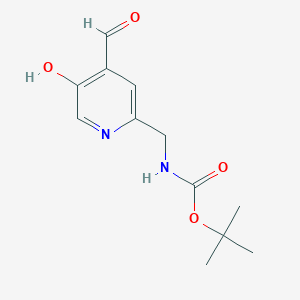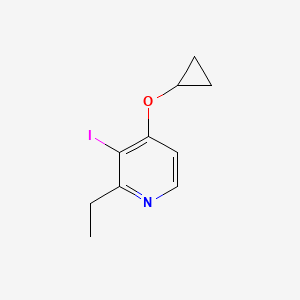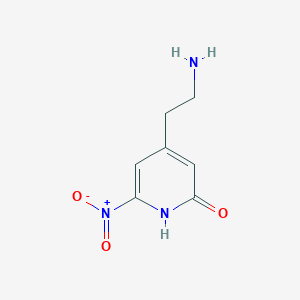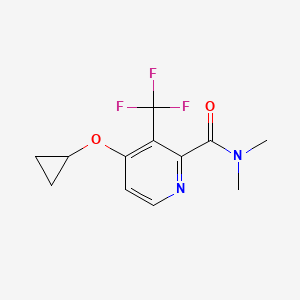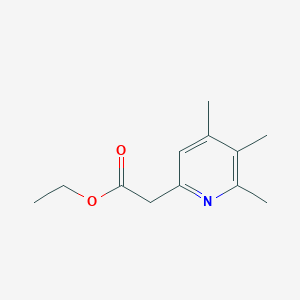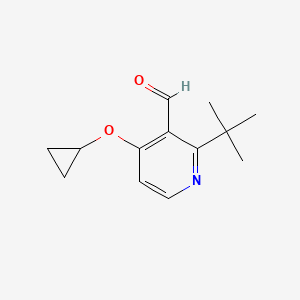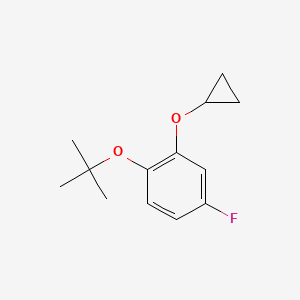
4-(Cyclohexyloxy)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexyloxy)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexanol or cyclohexene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Cyclohexyloxy)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, bromo, and sulfonated derivatives of the original compound.
科学的研究の応用
4-(Cyclohexyloxy)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-(Cyclohexyloxy)-2-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
類似化合物との比較
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the cyclohexyloxy group, making it less lipophilic.
4-(Cyclohexyloxy)phenol: Similar structure but without the methyl group, affecting its reactivity and properties.
2-Methylphenol (o-Cresol): The methyl group is in a different position, leading to different chemical behavior.
Uniqueness
4-(Cyclohexyloxy)-2-methylphenol is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-cyclohexyloxy-2-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChIキー |
AGWUYCMUIHPIEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


